1,4-Dimethyl-1H-imidazol-5-amine
Overview
Description
“1,4-Dimethyl-1H-imidazol-5-amine” is a derivative of imidazole, a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component of many functional molecules used in everyday applications .
Synthesis Analysis
Imidazole derivatives can be synthesized through various methods. One of the recent advances in the synthesis of substituted imidazoles involves the regiocontrolled synthesis, which focuses on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the imidazole core, which is a five-membered ring containing two nitrogen atoms . One of the nitrogen atoms bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
The chemical reactions involving “this compound” and its derivatives can be quite diverse, given the versatile nature of the imidazole core . The bonds formed during the reaction are a key focus in the synthesis of substituted imidazoles .
Scientific Research Applications
Application in UV-curable Epoxide Resins
1,4-Dimethyl-1H-imidazol-5-amine and related tertiary amines have been studied for their effects on UV/thermal conversions, thermal properties, and adhesion strengths in UV-curable epoxide resins. These substances, including various imidazole derivatives, show potential for advanced opto-electronic applications due to their ability to enhance the physical properties of the resins (Chiang & Hsieh, 2008).
Role in Synthesis of Fused Imidazoles
Imidazole derivatives are integral in synthesizing new chromophores, where the electrophilic properties of certain imidazoles permit the introduction of nucleophilic building blocks. This process is crucial for creating compounds with potential applications in various fields including materials science (Atzrodt et al., 2000).
Development of pH-sensitive Spin Probes
This compound is used in the synthesis of pH-sensitive spin probes, particularly in the preparation of stable nitroxides. These compounds are significant in fields like biochemistry and medical diagnostics (Kirilyuk et al., 2003).
In Energetic Materials Synthesis
Imidazole-based molecules, including derivatives of this compound, are explored for their use in nitrogen-rich gas generators. Their high positive heats of formation and other energetic properties make them suitable for applications in explosives and propellants (Srinivas et al., 2014).
Future Directions
The future directions for “1,4-Dimethyl-1H-imidazol-5-amine” and its derivatives are likely to involve further exploration of their synthesis methods and potential applications . Given the broad range of biological activities exhibited by imidazole derivatives, they are of significant interest in the development of new drugs .
Properties
IUPAC Name |
3,5-dimethylimidazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4-5(6)8(2)3-7-4/h3H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXKHKWEVUKGHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861362-24-5 | |
Record name | 1,4-dimethyl-1H-imidazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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